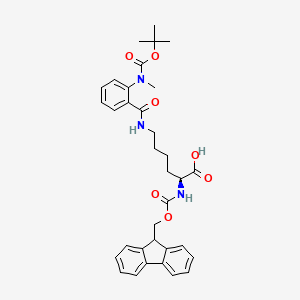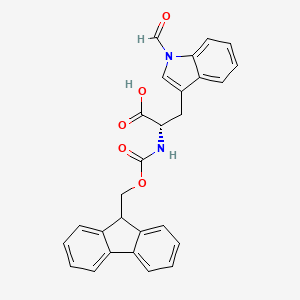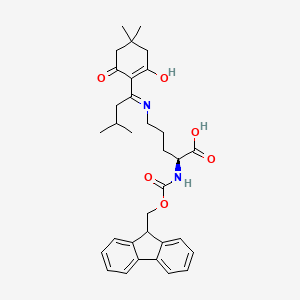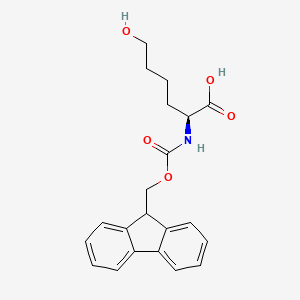
Fmoc-Gly-(Dmb)Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-(Dmb)Gly-OH is a useful research compound. Its molecular formula is C28H28N2O7 and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhancing Synthetic Efficiency in Peptide Assembly : Mutter’s pseudoproline dipeptides and Sheppard’s Hmb derivatives, which include Fmoc-Gly-(Dmb)Gly-OH, are used for enhancing synthetic efficiency in Fmoc SPPS of difficult and aspartimide-prone sequences. They help prevent the formation of secondary structures during peptide assembly, leading to improved acylation and deprotection kinetics, enhanced reaction rates, and better yields of crude products (Cardona et al., 2008).
Quantitative Determination of Amino Groups on Surfaces : this compound has been used in the synthesis of core-shell materials for quantitative determination of amino groups. This involves characterizing nanostructures and determining Fmoc substitution using UV-visible spectroscopy, contributing to a better understanding of surface chemistry (Szczepańska et al., 2020).
Amide Bond Protectant in Peptide Synthesis : The compound has been explored as an amide bond protectant for peptide synthesis. For instance, the use of Fmoc-(Dcpm)Gly-OH in place of Fmoc-Gly-OH in the assembly of sequences containing the Asp-Gly unit has demonstrated improved synthesis outcomes (Carpino et al., 2009).
Synthesis and Structure Characterization in Polypeptides : This compound is also used in the synthesis and structural characterization of polypeptides, aiming to simplify and improve synthetic methods. For example, the use of lysine and glycine as raw materials in a water/acetone solvent system with Fmoc-L-Lys(Boc)-OH has led to advances in polypeptide synthesis (Zhao Yi-nan & Key, 2013).
Solid-Phase Synthesis of Hydrophobic Peptides : this compound plays a role in the solid-phase synthesis of hydrophobic peptides. It has been used to synthesize peptides with an Fmoc dipeptide, improving solubility and facilitating purification (Wahlström et al., 2008).
Biomedical Applications in Hydrogels : this compound contributes to the development of hydrogels for biomedical applications. Its integration into hydrogel compositions has been studied for its potential in cell culture substrates and in vivo biocompatibility (Nita et al., 2022).
Wirkmechanismus
Target of Action
Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.
Pharmacokinetics
For instance, its solubility can affect its ability to interact with the peptide chains .
Result of Action
The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .
Biochemische Analyse
Biochemical Properties
In the realm of biochemical reactions, Fmoc-Gly-(Dmb)Gly-OH plays a significant role. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions involves acylation and deprotection reactions, which are made faster and more predictable due to the presence of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules during the peptide synthesis process . It aids in the prevention of aggregation during chain assembly, leading to more efficient acylation and deprotection reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability over time
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis
Eigenschaften
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCBQMDTSVIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














